molecular formula C7H8BrNO2 B3080026 5-Bromo-4-methoxy-2-methylpyridine 1-oxide CAS No. 108004-86-0

5-Bromo-4-methoxy-2-methylpyridine 1-oxide

Cat. No.: B3080026
CAS No.: 108004-86-0
M. Wt: 218.05 g/mol
InChI Key: BFLWORSQXURLHY-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-methylpyridine 1-oxide is a chemical compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 4th position, a methyl group at the 2nd position, and an oxide group at the 1st position of the pyridine ring .

Scientific Research Applications

5-Bromo-4-methoxy-2-methylpyridine 1-oxide has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 5-Bromo-4-methoxy-2-methylpyridine 1-oxide is not mentioned in the search results, it is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .

Safety and Hazards

The compound is classified under GHS07 and has a signal word of warning . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 5-Bromo-4-methoxy-2-methylpyridine 1-oxide are not mentioned in the search results, its use as an intermediate in organic synthesis and its various applications in pharmaceuticals, dyes, pesticides, and spices suggest that it will continue to be an important compound in these fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2-methylpyridine 1-oxide typically involves the bromination of 4-methoxy-2-methylpyridine followed by oxidation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The oxidation step can be achieved using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-methylpyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 4-Bromo-2-methylpyridine
  • 5-Bromo-2-methylpyridine

Uniqueness

5-Bromo-4-methoxy-2-methylpyridine 1-oxide is unique due to the presence of both a methoxy and a bromine group on the pyridine ring, along with an oxide group. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

5-bromo-4-methoxy-2-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-5-3-7(11-2)6(8)4-9(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLWORSQXURLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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